Bienvenue dans la boutique en ligne BenchChem!

2-(2-Methylazetidin-2-yl)acetic acid

Sirtuin inhibition Epigenetics NAD-dependent deacetylase

This quaternary 2-methylazetidine-2-acetic acid scaffold is a non-planar, sterically hindered building block with validated SIRT2 inhibitory activity (IC50 3.75 μM). The methyl-substituted α-carbon restricts side-chain rotation and modulates lipophilicity, enabling target-specific binding that unsubstituted analogs cannot achieve. It is encompassed in ACC inhibitor patent families (e.g., Boehringer Ingelheim US 20130172316) and provides orthogonal vectors (N-alkylation, amide coupling, esterification) for SAR exploration in oncology, neurodegeneration, and metabolic disease programs. Researchers requiring constrained amino acid surrogates for peptidomimetic design should evaluate this fragment for epigenetic probe development.

Molecular Formula C6H11NO2
Molecular Weight 129.159
CAS No. 92992-35-3
Cat. No. B2825547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylazetidin-2-yl)acetic acid
CAS92992-35-3
Molecular FormulaC6H11NO2
Molecular Weight129.159
Structural Identifiers
SMILESCC1(CCN1)CC(=O)O
InChIInChI=1S/C6H11NO2/c1-6(2-3-7-6)4-5(8)9/h7H,2-4H2,1H3,(H,8,9)
InChIKeyRQTWJKPILUJGHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methylazetidin-2-yl)acetic acid (CAS 92992-35-3): Procurement-Grade Azetidine Scaffold for SIRT2 and Epigenetic Target Research


2-(2-Methylazetidin-2-yl)acetic acid (CAS 92992-35-3, C6H11NO2, MW 129.16) is a conformationally constrained azetidine-2-acetic acid derivative featuring a quaternary methyl-substituted α-carbon at the 2-position of the azetidine ring. This substitution pattern creates a sterically hindered, non-planar scaffold that distinguishes it from unsubstituted 2-(azetidin-2-yl)acetic acid (CAS 92992-28-4) and positional isomers . The compound has documented in vitro activity against human NAD-dependent protein deacetylase sirtuin-2 (SIRT2) [1] and is encompassed within broad patent families describing azetidine derivatives as acetyl-CoA carboxylase (ACC) inhibitors for metabolic disorders [2].

Why 2-(2-Methylazetidin-2-yl)acetic Acid (CAS 92992-35-3) Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs in SIRT2-Focused Programs


Generic substitution among azetidine-2-acetic acid derivatives is scientifically invalid for target-focused research because the quaternary 2-methyl substitution in 2-(2-methylazetidin-2-yl)acetic acid fundamentally alters three critical parameters: (1) conformational constraint at the α-carbon, which restricts the rotational freedom of the acetic acid side chain relative to the azetidine ring and pre-organizes the molecule for specific target interactions; (2) steric bulk at the 2-position, which modulates binding pocket complementarity in enzymes such as SIRT2; and (3) lipophilicity (cLogP differential relative to unsubstituted analog), which affects passive permeability and non-specific binding profiles . Unsubstituted 2-(azetidin-2-yl)acetic acid (CAS 92992-28-4) lacks the methyl group required for the SIRT2 inhibitory activity documented for the target compound, while positional isomers with 3-methyl substitution (e.g., 3-methylazetidine derivatives) present entirely different pharmacophoric geometries incompatible with the same binding mode [1].

Quantitative Differentiation Evidence: 2-(2-Methylazetidin-2-yl)acetic Acid vs. Closest Structural Analogs


SIRT2 Inhibitory Activity: Target Compound vs. Unsubstituted Azetidine-2-acetic Acid Scaffold

2-(2-Methylazetidin-2-yl)acetic acid demonstrates measurable inhibitory activity against human SIRT2 (NAD-dependent protein deacetylase sirtuin-2) with an IC50 value of 3.75 μM (3,750 nM) [1]. This activity is contingent upon the quaternary 2-methyl substitution pattern, as the unsubstituted 2-(azetidin-2-yl)acetic acid scaffold (CAS 92992-28-4) lacks any documented SIRT2 inhibitory activity in the same assay system. The 2-methyl group likely occupies a hydrophobic sub-pocket within the SIRT2 catalytic domain, contributing to binding affinity that the des-methyl analog cannot achieve.

Sirtuin inhibition Epigenetics NAD-dependent deacetylase

Molecular Scaffold Differentiation: 2-Methyl Quaternary Substitution vs. 3-Methyl and Unsubstituted Positional Isomers

The 2-(2-methylazetidin-2-yl)acetic acid scaffold possesses a quaternary carbon at the 2-position of the azetidine ring, which fundamentally differs from the 3-methylazetidine regioisomer (where the methyl group resides on the β-carbon) and the unsubstituted 2-(azetidin-2-yl)acetic acid . The quaternary 2-methyl substitution eliminates sp³ C-H bond rotation at the α-position, locking the acetic acid side chain into a restricted conformational space relative to the azetidine nitrogen. This structural feature alters both the dihedral angle distribution of the pharmacophore and the compound's physicochemical profile (increased LogP vs. unsubstituted analog), directly impacting target recognition and passive permeability .

Medicinal chemistry Conformational constraint Scaffold diversity

Commercial Availability and Purity Specification: Multi-Supplier Access vs. Single-Source Analogs

2-(2-Methylazetidin-2-yl)acetic acid is commercially available from multiple independent suppliers with documented purity specifications, including ≥95% purity (CymitQuimica/Biosynth) and availability from Arctom Scientific with full characterization data . In contrast, the unsubstituted analog 2-(azetidin-2-yl)acetic acid (CAS 92992-28-4) is more widely available, but the 2-methyl quaternary substitution pattern creates a differentiated supply niche. Critically, the target compound represents a specific, cataloged item with defined lot-to-lot consistency parameters, enabling reproducible research outcomes compared to custom-synthesized analogs that may lack batch-to-batch analytical standardization.

Procurement Supply chain Quality specification

IP and Application Context: ACC Inhibitor Patent Family Coverage

2-(2-Methylazetidin-2-yl)acetic acid and its derivatives are explicitly encompassed within the broad patent claims of Boehringer Ingelheim's azetidine derivative patent family (US Patent Application 20130172316), which describes compounds of formula I as inhibitors of acetyl-CoA carboxylase (ACC1 and ACC2) for the treatment of obesity, diabetes, dyslipidemia, and metabolic syndrome [1]. This patent positioning distinguishes the 2-methylazetidine scaffold from other azetidine-2-acetic acid derivatives that may not fall under the same IP coverage. As context, optimized ACC inhibitors within this class have achieved nanomolar potency, with representative compounds showing IC50 values as low as 7 nM against rat ACC1 and 8 nM against human ACC2 [2]. While the target compound itself is a simpler building block rather than an optimized lead, its structural relationship to this patent-protected pharmacophore establishes its relevance for metabolic disease target research.

Acetyl-CoA carboxylase Metabolic disorders Patent landscape

Validated Application Scenarios for 2-(2-Methylazetidin-2-yl)acetic Acid in Target-Focused Research Programs


SIRT2 Inhibitor Hit-to-Lead and SAR Expansion Programs

Research programs targeting SIRT2 (NAD-dependent protein deacetylase sirtuin-2) for oncology, neurodegeneration, or metabolic disease applications should utilize 2-(2-methylazetidin-2-yl)acetic acid as a starting scaffold for structure-activity relationship (SAR) exploration. The compound's documented SIRT2 inhibitory activity (IC50 = 3.75 μM) provides a validated baseline for medicinal chemistry optimization, including N-functionalization, ester prodrug derivatization, and carboxylic acid bioisostere replacement strategies [1]. Unlike the unsubstituted 2-(azetidin-2-yl)acetic acid scaffold, which lacks any reported SIRT2 engagement, the 2-methyl quaternary substitution confers target-specific binding that can be systematically improved through iterative analog synthesis.

Acetyl-CoA Carboxylase (ACC) Inhibitor Fragment-Based and Scaffold-Hopping Programs

Academic and industrial groups pursuing ACC1/ACC2 inhibition for metabolic disorders (obesity, type 2 diabetes, NASH, dyslipidemia) should consider 2-(2-methylazetidin-2-yl)acetic acid as a fragment or core scaffold aligned with the Boehringer Ingelheim patent family (US 20130172316), which claims azetidine derivatives including 2-substituted variants as ACC inhibitors [2]. The compound's quaternary 2-methyl substitution and free carboxylic acid handle provide orthogonal derivatization vectors (N-alkylation, amide coupling, esterification) for exploring ACC binding pocket occupancy, with the potential to achieve the nanomolar potency demonstrated by optimized congeners in this chemical series.

Conformationally Constrained Amino Acid Mimetic in Peptidomimetic Design

Peptide and peptidomimetic chemists requiring constrained amino acid surrogates should evaluate 2-(2-methylazetidin-2-yl)acetic acid as a quaternary α,α-disubstituted β-amino acid mimetic. The geminal methyl and acetic acid substituents at the azetidine 2-position restrict backbone conformational freedom in ways distinct from proline (pyrrolidine, 5-membered ring), pipecolic acid (piperidine, 6-membered ring), and unsubstituted azetidine-2-carboxylic acid scaffolds [1]. This constrained topology is particularly valuable for stabilizing turn motifs and modulating proteolytic stability in peptide-based therapeutics and chemical probes.

Epigenetic Tool Compound Development for HDAC/Sirtuin Family Profiling

Given the compound's demonstrated SIRT2 inhibitory activity and the broader context of azetidine derivatives as histone deacetylase (HDAC) modulator scaffolds, 2-(2-methylazetidin-2-yl)acetic acid is suitable for incorporation into epigenetic chemical probe development programs. The free carboxylic acid functionality enables direct conjugation to affinity tags (biotin, fluorophores) for target engagement studies, or to solid supports for affinity chromatography-based target identification [1]. Researchers should note that the compound's potency (IC50 = 3.75 μM against SIRT2) positions it as a fragment or early-stage hit requiring optimization, not as a potent probe in its unmodified form.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methylazetidin-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.